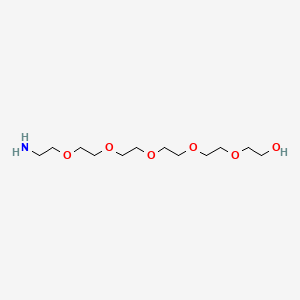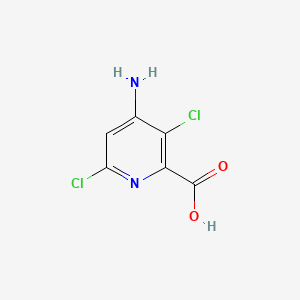
BMS-195270
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
BMS-195270 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformation.
Scientific Research Applications
BMS-195270 has several scientific research applications:
Chemistry: It is used as a tool compound to study calcium flux and muscle tone regulation.
Biology: It helps in understanding the mechanisms of muscle contraction and relaxation.
Medicine: It is investigated for its potential therapeutic effects in conditions involving bladder muscle tone.
Industry: It is used in the development of new drugs and therapeutic agents targeting muscle tone and contraction .
Mechanism of Action
BMS-195270 exerts its effects by inhibiting Carbachol-induced tone and calcium flux in isolated rat bladder tissue strips. It acts as a tissue-specific inhibitor, targeting the pathways involved in muscle contraction and relaxation. The molecular targets include calcium channels, which play a crucial role in regulating muscle tone .
Comparison with Similar Compounds
BMS-195270 is unique in its tissue-specific inhibition of bladder muscle tone. Similar compounds include:
γ-Glutamylserine TFA: A calcium receptor activator used in research on Parkinson’s disease, diabetes, and obesity.
Sesamodil: A novel calcium antagonist used to study hypertension.
Didrovaltrate: Shows cytotoxic effects against human cancer cell lines and blocks calcium currents.
1-Octanol: Functions as an inhibitor of T-type calcium channels and has potential as a biofuel .
This compound stands out due to its specific application in bladder muscle tone regulation, making it a valuable compound for targeted research and therapeutic development.
Properties
CAS No. |
202822-23-9 |
|---|---|
Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24) |
InChI Key |
PHWHYZMFGGOJEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-195270; BMS 195270; BMS195270; UNII-20UM0T170J; CHEMBL13637; SCHEMBL5754043; 20UM0T170J. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















